N'-[(Z)-biphenyl-4-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide typically involves multiple steps. One common route involves the reaction of 4-methylphenylsulfonyl chloride with piperazine to form 4-(4-methylphenyl)sulfonylpiperazine. This intermediate is then reacted with 4-phenylbenzaldehyde in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)acetamide
- 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)acetamide
Uniqueness
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both sulfonyl and imine groups provides a versatile platform for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C26H28N4O3S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H28N4O3S/c1-21-7-13-25(14-8-21)34(32,33)30-17-15-29(16-18-30)20-26(31)28-27-19-22-9-11-24(12-10-22)23-5-3-2-4-6-23/h2-14,19H,15-18,20H2,1H3,(H,28,31)/b27-19- |
InChI Key |
WYQKWOMKTCUGMH-DIBXZPPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.